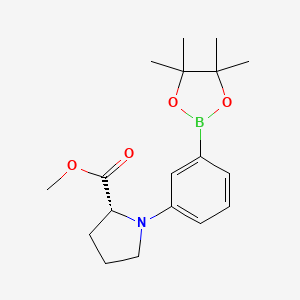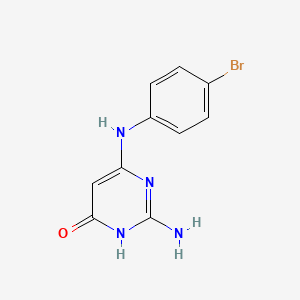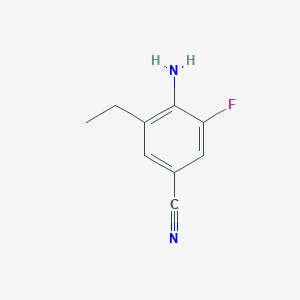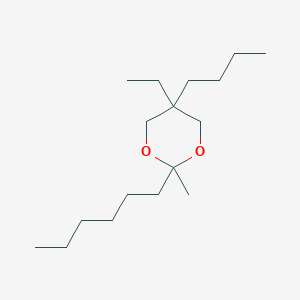
2,4-o-Methylidenepentitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-o-Methylidenepentitol is an organic compound with the chemical formula C6H12O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) and exists in two enantiomeric forms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-o-Methylidenepentitol can be synthesized through the hydrogenation of diacetone alcohol. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction proceeds as follows:
(CH3)2C(OH)CH2COCH3+H2→(CH3)2C(OH)CH2CH(OH)CH3
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2,4-o-Methylidenepentitol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-diketopentane.
Reduction: Formation of 2,4-dimethylpentane.
Substitution: Formation of 2,4-dichloropentane or 2,4-dibromopentane.
Aplicaciones Científicas De Investigación
2,4-o-Methylidenepentitol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein crystallography.
Medicine: Investigated for its potential use as a cryoprotectant in biological samples.
Industry: Utilized in the production of cosmetics, coatings, and hydraulic fluids.
Mecanismo De Acción
The mechanism of action of 2,4-o-Methylidenepentitol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. In protein crystallography, it acts as a precipitant by competing with water molecules, leading to the formation of protein crystals.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2,4-pentanediol:
2,4-Dihydroxy-2-methylpentane: Another diol with similar chemical properties but different uses.
Uniqueness
2,4-o-Methylidenepentitol is unique due to its specific chiral structure and its ability to form stable hydrogen bonds. This makes it particularly useful in applications requiring precise molecular interactions, such as protein crystallography and enzyme studies.
Propiedades
Número CAS |
5348-86-7 |
|---|---|
Fórmula molecular |
C6H12O5 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
4,6-bis(hydroxymethyl)-1,3-dioxan-5-ol |
InChI |
InChI=1S/C6H12O5/c7-1-4-6(9)5(2-8)11-3-10-4/h4-9H,1-3H2 |
Clave InChI |
WLFLIAXIRHRXTP-UHFFFAOYSA-N |
SMILES canónico |
C1OC(C(C(O1)CO)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([5-(2,6-Dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)-1-phenylethan-1-one](/img/structure/B14000568.png)

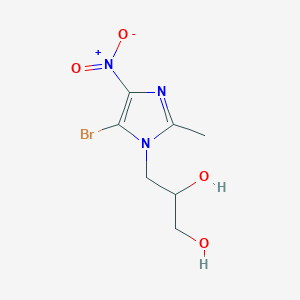

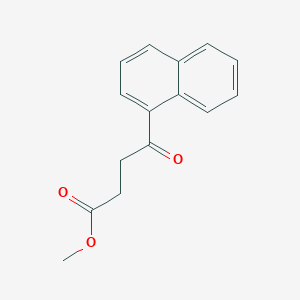
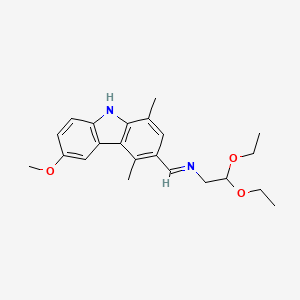
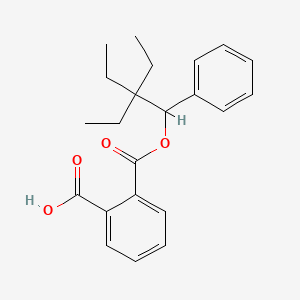
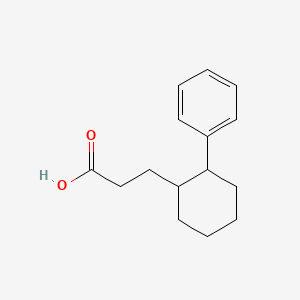
![Tetrakis[(2-chloroethyl)sulfanyl]ethene](/img/structure/B14000610.png)
![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)
